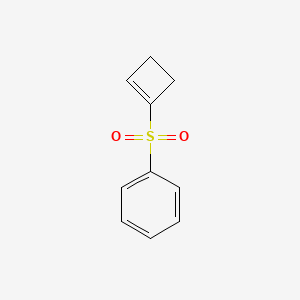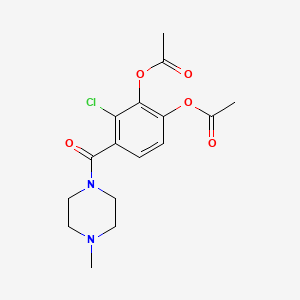
3-Chloro-4-(4-methylpiperazine-1-carbonyl)-1,2-phenylene diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-(4-methylpiperazine-1-carbonyl)-1,2-phenylene diacetate: is a complex organic compound that features a chloro-substituted phenylene ring with a piperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(4-methylpiperazine-1-carbonyl)-1,2-phenylene diacetate typically involves multiple steps:
Formation of the Phenylene Core: The phenylene core is synthesized through a series of aromatic substitution reactions. Starting with a chlorinated benzene derivative, the compound undergoes nitration, reduction, and subsequent substitution reactions to introduce the desired functional groups.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction. The phenylene core is reacted with 4-methylpiperazine under controlled conditions to form the desired product.
Acetylation: The final step involves the acetylation of the phenylene-piperazine compound using acetic anhydride in the presence of a catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms are often employed.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-(4-methylpiperazine-1-carbonyl)-1,2-phenylene diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted phenylene derivatives.
Applications De Recherche Scientifique
3-Chloro-4-(4-methylpiperazine-1-carbonyl)-1,2-phenylene diacetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Material Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-(4-methylpiperazine-1-carbonyl)-1,2-phenylene diacetate involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets neurotransmitter receptors and enzymes involved in signal transduction pathways.
Pathways Involved: It modulates the activity of these targets, leading to altered cellular responses and physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-4-methoxy-5-(4-methylpiperazine-1-carbonyl)phenylboronic acid: Similar structure but with a boronic acid group.
4-(4-Methylpiperazin-1-yl)phenylboronic acid: Contains a piperazine ring but lacks the chloro and carbonyl groups.
Uniqueness
3-Chloro-4-(4-methylpiperazine-1-carbonyl)-1,2-phenylene diacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and material science.
Propriétés
Numéro CAS |
137054-48-9 |
|---|---|
Formule moléculaire |
C16H19ClN2O5 |
Poids moléculaire |
354.78 g/mol |
Nom IUPAC |
[2-acetyloxy-3-chloro-4-(4-methylpiperazine-1-carbonyl)phenyl] acetate |
InChI |
InChI=1S/C16H19ClN2O5/c1-10(20)23-13-5-4-12(14(17)15(13)24-11(2)21)16(22)19-8-6-18(3)7-9-19/h4-5H,6-9H2,1-3H3 |
Clé InChI |
ZEBKIDJNBHMTJB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C(=C(C=C1)C(=O)N2CCN(CC2)C)Cl)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


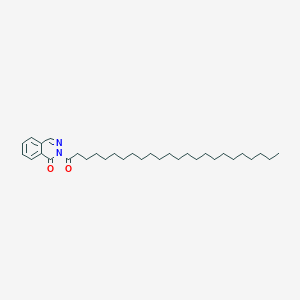
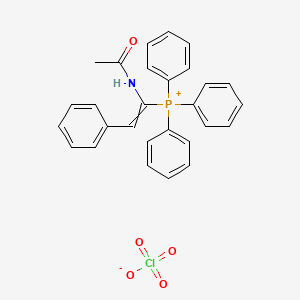


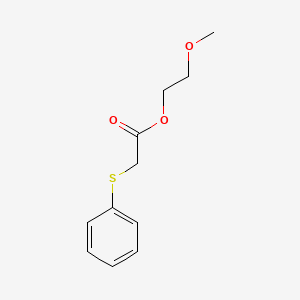
![N,N-Bis{2-[3-(decyloxy)-2-hydroxypropoxy]ethyl}acetamide](/img/structure/B14270183.png)
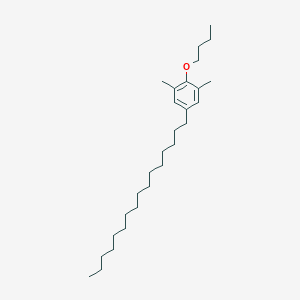
![1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-3-nitroguanidine](/img/structure/B14270190.png)
![8-[(Oxan-2-yl)oxy]-1-(oxiran-2-yl)nonan-4-one](/img/structure/B14270194.png)
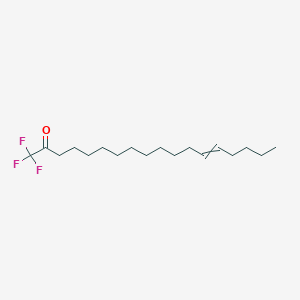
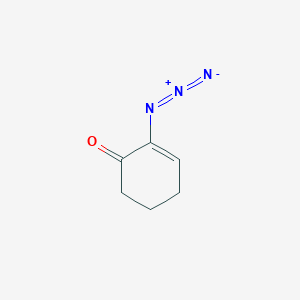
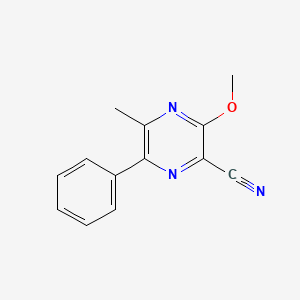
![4-[Tris(trimethylsilyl)methyl]benzoyl azide](/img/structure/B14270230.png)
